![molecular formula C21H31NO2 B14591925 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine CAS No. 61531-61-1](/img/structure/B14591925.png)
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a piperidine ring and a dioxaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine involves multiple steps, starting with the formation of the spiro[5.5]undecane skeleton. This can be achieved through the reaction of appropriate ketones with diols under acidic conditions to form the dioxaspiro structure . The phenyl group is then introduced through a Friedel-Crafts alkylation reaction. Finally, the piperidine ring is attached via a nucleophilic substitution reaction using piperidine and a suitable leaving group .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Des Réactions Chimiques
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .
Applications De Recherche Scientifique
1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural neurotransmitters, allowing the compound to bind to specific receptors in the nervous system . This binding can modulate receptor activity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine include:
1,5-Dioxaspiro[5.5]undecane: Lacks the phenyl and piperidine groups, making it less complex and with different reactivity.
1,3-Dioxaspiro[5.5]undecane: Similar spiro structure but without the phenyl group, leading to different chemical properties.
1,4-Diazaspiro[5.5]undecane: Contains nitrogen atoms in the spiro structure, offering different biological activities.
The uniqueness of this compound lies in its combination of the spiro structure, phenyl group, and piperidine ring, which together provide a versatile platform for various chemical and biological applications .
Propriétés
Numéro CAS |
61531-61-1 |
|---|---|
Formule moléculaire |
C21H31NO2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-[(2-phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C21H31NO2/c1-4-10-18(11-5-1)20-23-19(17-22-14-8-3-9-15-22)16-21(24-20)12-6-2-7-13-21/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
Clé InChI |
FYPNBZRNAQLXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(OC(O2)C3=CC=CC=C3)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


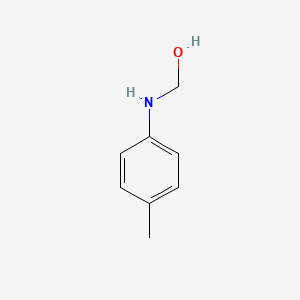
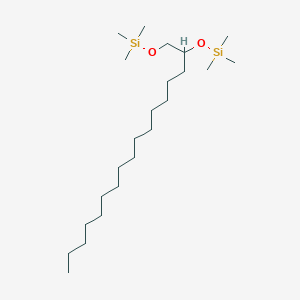
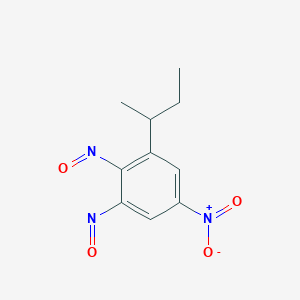
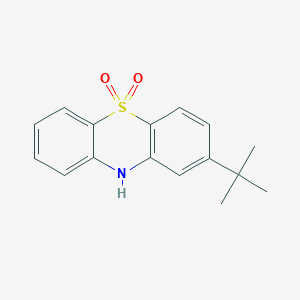
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
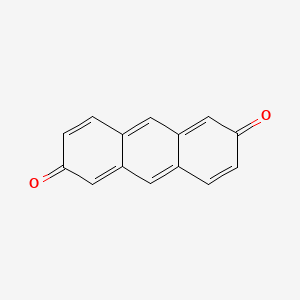
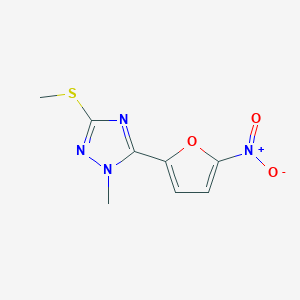
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
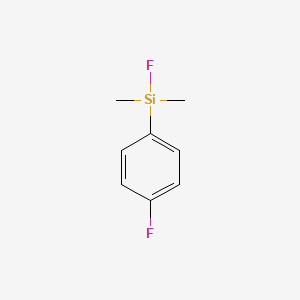
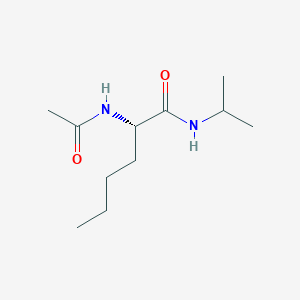
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
